molecular formula C18H15ClF2N6O B10888325 [7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1,3-dimethyl-1H-pyrazol-4-yl)methanone

[7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1,3-dimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B10888325
M. Wt: 404.8 g/mol
InChI Key: PKLMBIXWLWXMHC-UHFFFAOYSA-N
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Description

The compound 7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a complex organic molecule featuring a triazolopyrimidine core linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl and Difluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyrazole Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyrazole ring to the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially reducing double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to drug discovery efforts.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolopyrimidine core could engage in hydrogen bonding or hydrophobic interactions, while the pyrazole moiety might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the difluoromethyl and chlorophenyl groups in 7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone imparts unique chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H15ClF2N6O

Molecular Weight

404.8 g/mol

IUPAC Name

[7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(1,3-dimethylpyrazol-4-yl)methanone

InChI

InChI=1S/C18H15ClF2N6O/c1-9-12(7-26(2)25-9)16(28)13-14(17(20)21)24-18-22-8-23-27(18)15(13)10-3-5-11(19)6-4-10/h3-8,15,17H,1-2H3,(H,22,23,24)

InChI Key

PKLMBIXWLWXMHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C(F)F)C

Origin of Product

United States

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